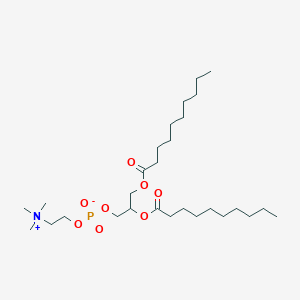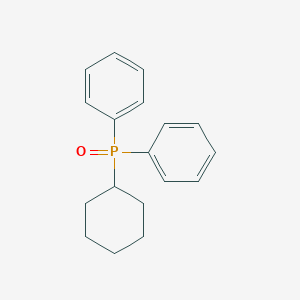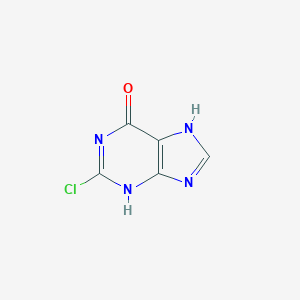![molecular formula C13H12O8 B081005 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione CAS No. 13280-64-3](/img/structure/B81005.png)
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione, also known as Furosemide, is a widely used diuretic drug that is commonly prescribed for the treatment of hypertension, edema, and congestive heart failure. It is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidney.
Wirkmechanismus
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidney. This leads to increased excretion of these ions, as well as water, which results in diuresis and a reduction in blood volume and blood pressure.
Biochemische Und Physiologische Effekte
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione has several biochemical and physiological effects, including the reduction of blood pressure, the removal of excess fluid from the body, and the reduction of edema. It also has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione has several advantages for use in lab experiments, including its potency and specificity as a diuretic, as well as its well-established mechanism of action. However, it also has some limitations, such as potential side effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione, including investigating its effects on other physiological systems beyond the kidney, such as the cardiovascular system and the immune system. Additionally, further studies could explore the potential for 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione to be used in combination with other drugs for the treatment of various diseases and conditions. Finally, research could focus on developing new formulations of 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione that are more effective and have fewer side effects.
Synthesemethoden
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione is synthesized by reacting 4-chloro-5-sulfamoylanthranilic acid with ethyl ester of glycine to form the corresponding amide. The amide is then cyclized with phosphorus oxychloride to give 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione.
Wissenschaftliche Forschungsanwendungen
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione is widely used in scientific research for studying the mechanisms of diuretic action and the regulation of electrolyte balance in the body. It has also been used in studies investigating the effects of diuretics on blood pressure and cardiovascular disease.
Eigenschaften
CAS-Nummer |
13280-64-3 |
|---|---|
Produktname |
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione |
Molekularformel |
C13H12O8 |
Molekulargewicht |
296.23 g/mol |
IUPAC-Name |
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione |
InChI |
InChI=1S/C13H12O8/c1-4(14)9-12(2,18)8-7(10(16)20-11(8)17)5-3-6(15)21-13(5,9)19/h8-9,18-19H,3H2,1-2H3 |
InChI-Schlüssel |
MXHXGNZUVJIBGO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C2C(=C3C1(OC(=O)C3)O)C(=O)OC2=O)(C)O |
Kanonische SMILES |
CC(=O)C1C(C2C(=C3C1(OC(=O)C3)O)C(=O)OC2=O)(C)O |
Synonyme |
2-Cyclohexene-1,2-dicarboxylic anhydride, 5-acetyl-3- (carboxymethyl)- 4,4,6-trihydroxy-6-methyl-, .gamma.-lactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



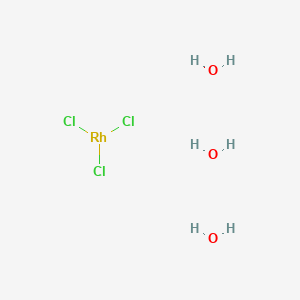
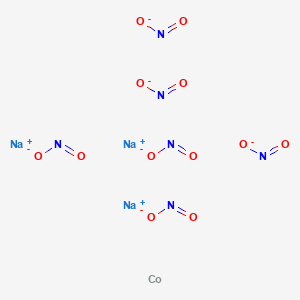
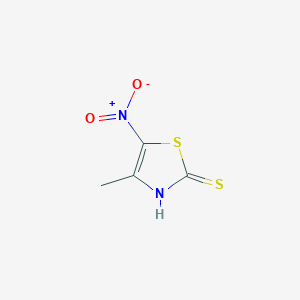
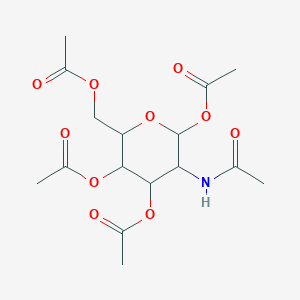
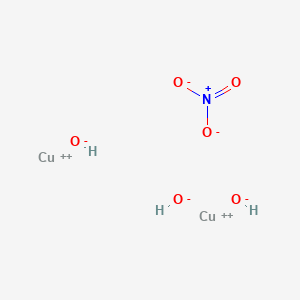
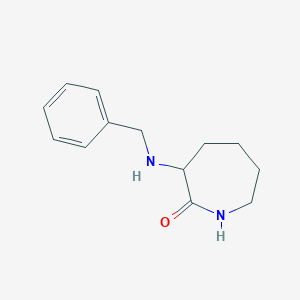
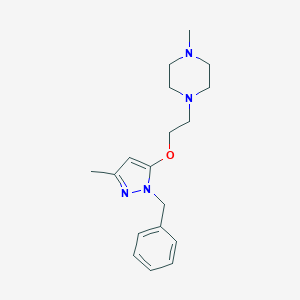
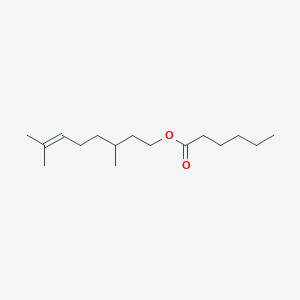
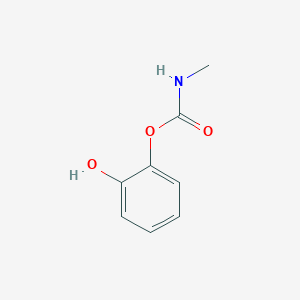
![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
